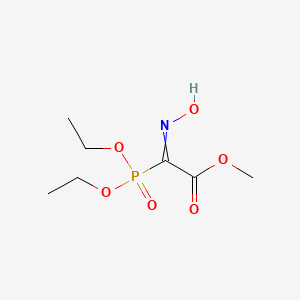
EINECS 243-237-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 243-237-7 is a compound with the molecular formula MgN5O15Pr. It is a research compound known for its unique properties and applications in various scientific fields. The compound is typically used in laboratory settings for in-vitro studies and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, magnesium praseodymium(3+) salt involves the reaction of praseodymium(III) nitrate with magnesium nitrate in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Pr(NO}_3\text{)}_3 + \text{Mg(NO}_3\text{)}_2 \rightarrow \text{MgN}5\text{O}{15}\text{Pr} ]
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up by maintaining stringent control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high purity and yield .
Types of Reactions:
Oxidation-Reduction Reactions: The compound can undergo redox reactions where praseodymium can change its oxidation state.
Substitution Reactions: The nitrate groups in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid can act as an oxidizing agent in reactions involving this compound.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce praseodymium ions.
Major Products Formed:
Praseodymium Oxide: Formed during oxidation reactions.
Magnesium Oxide: Formed as a byproduct in some reactions.
Applications De Recherche Scientifique
EINECS 243-237-7 is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other praseodymium and magnesium compounds.
Biology: In studies involving the role of magnesium and praseodymium in biological systems.
Medicine: Research on the potential therapeutic effects of magnesium and praseodymium compounds.
Industry: Used in the development of advanced materials and catalysts
Mécanisme D'action
The compound exerts its effects through the interaction of magnesium and praseodymium ions with various molecular targets. Magnesium ions play a crucial role in enzymatic reactions and cellular functions, while praseodymium ions can interact with other metal ions and influence redox reactions. The exact pathways and molecular targets depend on the specific application and conditions of the study .
Comparaison Avec Des Composés Similaires
Magnesium Nitrate: Similar in terms of magnesium content but lacks praseodymium.
Praseodymium Nitrate: Contains praseodymium but not magnesium.
Magnesium Praseodymium Oxide: A related compound with different anions.
Uniqueness: EINECS 243-237-7 is unique due to the combination of magnesium and praseodymium ions, which imparts distinct chemical and physical properties. This combination allows for unique applications in research and industry that are not possible with other similar compounds .
Propriétés
Numéro CAS |
19696-96-9 |
|---|---|
Formule moléculaire |
MgNO3Pr+4 |
Poids moléculaire |
227.217 |
Nom IUPAC |
magnesium;praseodymium(3+);nitrate |
InChI |
InChI=1S/Mg.NO3.Pr/c;2-1(3)4;/q+2;-1;+3 |
Clé InChI |
VNBMTTWEWMAOTB-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Pr+3] |
Synonymes |
nitric acid, magnesium praseodymium(3+) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/new.no-structure.jpg)
![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)


![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)




